
Ethylene, 2-chloro-1-(o-chlorophenyl)-1-(p-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene is a chlorinated organic compound. It is a derivative of dichlorodiphenyltrichloroethane (DDT), a well-known pesticide. This compound is of interest due to its environmental persistence and potential biological effects .
Métodos De Preparación
The synthesis of 1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene can be achieved through photochemical degradation of DDT. The process involves UV irradiation of DDT, leading to the formation of various photoproducts, including this compound . Industrial production methods typically involve controlled photochemical reactions to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene has several scientific research applications:
Chemistry: It is used as a model compound to study the photochemical degradation of chlorinated pesticides.
Biology: Researchers investigate its effects on various biological systems to understand its toxicity and environmental impact.
Medicine: Studies focus on its potential effects on human health, particularly its role as an endocrine disruptor.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene involves its interaction with biological molecules. It can bind to and disrupt the function of various enzymes and receptors, leading to toxic effects. The compound’s molecular targets include the endocrine system, where it can mimic or block the action of natural hormones .
Comparación Con Compuestos Similares
1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene is similar to other chlorinated organic compounds, such as:
Dichlorodiphenyldichloroethylene (DDE): A major metabolite of DDT with similar environmental persistence and biological effects.
Dichlorodiphenyldichloroethane (DDD): Another DDT metabolite with comparable properties.
Polychlorinated biphenyls (PCBs): A group of chlorinated compounds with similar environmental and health concerns. The uniqueness of 1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene lies in its specific structure and the particular pathways through which it is formed and degraded.
Propiedades
Número CAS |
25394-54-1 |
|---|---|
Fórmula molecular |
C14H9Cl3 |
Peso molecular |
283.6 g/mol |
Nombre IUPAC |
1-chloro-2-[(E)-2-chloro-1-(4-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H9Cl3/c15-9-13(10-5-7-11(16)8-6-10)12-3-1-2-4-14(12)17/h1-9H/b13-9+ |
Clave InChI |
OQMWNKDFIAFJEO-UKTHLTGXSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C(=C/Cl)/C2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(=CCl)C2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione](/img/structure/B12324077.png)
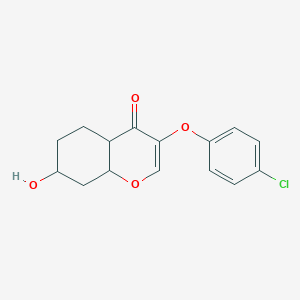
![1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; Moxifloxacin EP Impurity B HCl Salt](/img/structure/B12324086.png)
![2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324087.png)
![(10,19-Diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12324090.png)
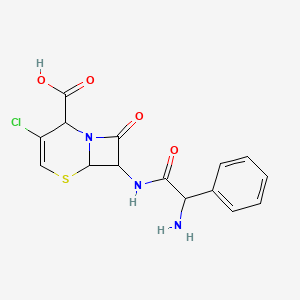
![4a,5,5a,6,6a,6b,7,7a-Octahydro-7,7a-dihydroxy-3,6b-dimethyl-5-methylenecycloprop[2,3]indeno[5,6-b]furan-2(4H)-one](/img/structure/B12324100.png)
![7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12324111.png)
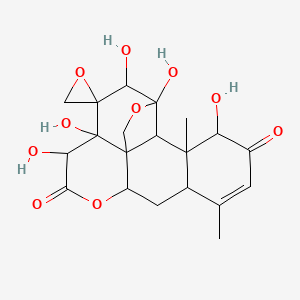
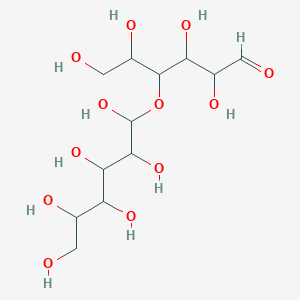
![[2-(17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12324124.png)
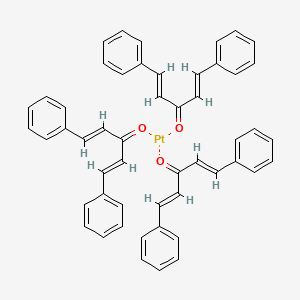
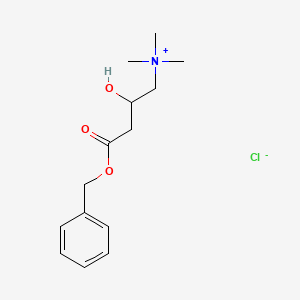
![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrouro[3,4-g][1]benzouran]-6'-one](/img/structure/B12324143.png)
